4-Chloro-2-methyl-2-butanol
CAS No.: 1985-88-2
Cat. No.: VC20760571
Molecular Formula: C5H11ClO
Molecular Weight: 122.59 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1985-88-2 |
---|---|
Molecular Formula | C5H11ClO |
Molecular Weight | 122.59 g/mol |
IUPAC Name | 4-chloro-2-methylbutan-2-ol |
Standard InChI | InChI=1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 |
Standard InChI Key | IODFUQIUARVWJV-UHFFFAOYSA-N |
SMILES | CC(C)(CCCl)O |
Canonical SMILES | CC(C)(CCCl)O |
Chemical Identity and Structure
Basic Information and Identifiers
4-Chloro-2-methyl-2-butanol is identified by the CAS registry number 1985-88-2, which serves as its unique identifier in chemical databases and literature. This compound is also known by systematic names such as 4-chloro-2-methylbutan-2-ol in IUPAC nomenclature, and is occasionally referred to as 2-Butanol, 4-chloro-2-methyl- in some classification systems . The compound has a molecular weight of 122.59 g/mol and is represented by the molecular formula C5H11ClO .
In database systems, this compound is tracked using various identifiers. For instance, it has an MDL number of MFCD09835557, a European Community (EC) Number of 816-803-1, and a DSSTox Substance ID of DTXSID80338232 . These identifiers facilitate accurate tracking and information retrieval in chemical databases and regulatory systems.
Structural Characteristics
The structural formula of 4-Chloro-2-methyl-2-butanol features a four-carbon chain with a chlorine atom at the terminal (4-position) carbon. The compound contains a tertiary alcohol group at the 2-position, with a methyl substituent providing the tertiary nature of this alcohol center. This structure creates a molecule with interesting reactivity patterns and physical properties that influence its behavior in chemical reactions and applications.
The tertiary alcohol group creates a sterically hindered environment around the hydroxyl functionality, which can affect its reactivity in nucleophilic substitution reactions. Meanwhile, the terminal chlorine atom provides a site for potential displacement reactions, making this compound versatile in synthetic applications.
Physical and Chemical Properties
Physical State and Appearance
4-Chloro-2-methyl-2-butanol exists as a clear, colorless to pale yellow or light orange oil at room temperature . This physical appearance is typical of many chlorinated short-chain alcohols and reflects the compound's molecular weight and functional group composition.
Thermodynamic and Physical Properties
The compound exhibits specific physical characteristics that are important for both handling and application purposes. These properties are summarized in the following table:
Property | Value | Reference |
---|---|---|
Boiling point | 62-63 °C (at 14 Torr) | |
Density | 1.036 g/cm³ | |
Form | Oil | |
Color | Clear Colorless to Light Yellow/Pale Orange | |
pKa (predicted) | 14.87 ± 0.29 |
The relatively low boiling point under reduced pressure (14 Torr) indicates that this compound has moderate volatility and suggests careful handling practices may be required for laboratory or industrial applications involving heating processes.
Chemical Reactivity
While specific reactivity data for 4-Chloro-2-methyl-2-butanol is limited in the available literature, its structure suggests predictable reaction pathways. As a tertiary alcohol with a terminal chlorine atom, it could potentially undergo:
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Nucleophilic substitution reactions at the chlorine-bearing carbon
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Elimination reactions to form alkenes
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Oxidation of the alcohol group under appropriate conditions
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Intramolecular reactions involving both the hydroxyl and chlorine functional groups
The predicted pKa value of 14.87 ± 0.29 indicates that the hydroxyl group is very weakly acidic, as expected for a tertiary alcohol .
Analytical Characterization
Chromatographic Analysis
Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), would be expected to be effective for the analysis and purification of 4-Chloro-2-methyl-2-butanol. The compound's moderate volatility makes it suitable for GC analysis, while its solubility in organic solvents facilitates HPLC applications.
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